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Cat. No.: B15143523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SKLB0565 is a novel small molecule inhibitor that has demonstrated potent anti-proliferative

activity against a range of cancer cell lines.[1][2] It functions by targeting the colchicine binding

site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] This disruption of microtubule

dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase,

mitochondrial depolarization, and ultimately, apoptosis.[1][2] These characteristics make

SKLB0565 a compound of significant interest in cancer research and drug development.

The following application notes provide detailed protocols for the immunofluorescence staining

of microtubules in cells treated with SKLB0565, enabling researchers to visualize and quantify

the effects of this compound on the microtubule network.

Data Presentation: Quantitative Effects of SKLB0565
The following table summarizes the known quantitative effects of SKLB0565.
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Parameter Cell Line/System Value Reference

Anti-proliferative

Activity (IC50)

Colorectal Carcinoma

(CRC) Cell Lines

(various)

0.012 - 0.081 µM [1][2]

Tubulin

Polymerization

Inhibition (IC50)

In vitro tubulin

polymerization assay

SKLB0565 is a

confirmed inhibitor of

tubulin polymerization,

though a specific IC50

value is not readily

available in the public

domain. For context,

other colchicine-

binding site inhibitors

show IC50 values for

tubulin polymerization

in the range of 1-10

µM.

[1][2][3]

Experimental Protocols
Protocol 1: Immunofluorescence Staining of
Microtubules after SKLB0565 Treatment
This protocol details the steps for fixing, permeabilizing, and staining cells to visualize the

microtubule network following treatment with SKLB0565.

Materials:

Adherent mammalian cells (e.g., HeLa, A549, or colorectal cancer cell lines)

Sterile glass coverslips

6-well plates

Complete cell culture medium
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SKLB0565

Dimethyl sulfoxide (DMSO, vehicle control)

Phosphate-buffered saline (PBS), pH 7.4

Fixation solution: ice-cold methanol or 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.1% Triton X-100 in PBS (only required for PFA fixation)

Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

Primary antibody: Mouse anti-α-tubulin antibody

Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488 or

568)

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

Mounting medium

Fluorescence microscope

Procedure:

Cell Seeding:

Place sterile glass coverslips into the wells of a 6-well plate.

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time

of treatment.

Incubate the cells in complete culture medium at 37°C in a humidified 5% CO2 incubator

for 24-48 hours to allow for adherence.

SKLB0565 Treatment:

Prepare a stock solution of SKLB0565 in DMSO.
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Dilute the SKLB0565 stock solution in pre-warmed complete culture medium to the

desired final concentrations. A dose-response experiment is recommended.

Include a vehicle control (DMSO) and a positive control for microtubule disruption (e.g.,

nocodazole).

Aspirate the culture medium from the wells and replace it with the medium containing

SKLB0565 or controls.

Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

Fixation (Choose one method):

Methanol Fixation (often preferred for microtubule visualization):

Aspirate the treatment medium and wash the cells once with PBS.

Aspirate the PBS and add ice-cold (-20°C) methanol to each well to cover the

coverslips.

Incubate for 5-10 minutes at -20°C.

PFA Fixation:

Aspirate the treatment medium and wash the cells once with PBS.

Aspirate the PBS and add 4% PFA in PBS to each well.

Incubate for 15 minutes at room temperature.

Permeabilization (only for PFA-fixed cells):

Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room

temperature.

Blocking:
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Aspirate the fixative/permeabilization solution and wash the cells three times with PBS for

5 minutes each.

Add blocking buffer to each well and incubate for 1 hour at room temperature.

Primary Antibody Incubation:

Dilute the anti-α-tubulin antibody in blocking buffer at the manufacturer's recommended

concentration.

Aspirate the blocking buffer and add the diluted primary antibody solution to each

coverslip.

Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

Secondary Antibody and Nuclear Staining:

Wash the coverslips three times with PBS for 5 minutes each.

Dilute the fluorescently-conjugated secondary antibody and DAPI in blocking buffer.

Aspirate the PBS and add the secondary antibody/DAPI solution to each coverslip.

Incubate for 1 hour at room temperature, protected from light.

Mounting:

Wash the coverslips three times with PBS for 5 minutes each, protected from light.

Briefly rinse the coverslips with distilled water.

Carefully remove the coverslips from the wells and mount them cell-side down onto a

glass slide using a drop of mounting medium.

Seal the edges of the coverslip with nail polish and allow it to dry.

Imaging:
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Visualize the stained cells using a fluorescence microscope equipped with appropriate

filters for the chosen fluorophores.

Capture images of the microtubule network and nuclei.

Protocol 2: Quantification of Microtubule Network
Disruption
This protocol describes a method to quantify changes in the microtubule network from

immunofluorescence images.

Procedure:

Image Acquisition:

Acquire images from both control and SKLB0565-treated cells using identical microscope

settings (e.g., exposure time, gain, and laser power).

Capture multiple images from different fields of view for each condition to ensure

representative data.

Image Analysis using ImageJ/Fiji or similar software:

Microtubule Density:

Open the image of the microtubule staining.

Convert the image to 8-bit grayscale.

Apply a threshold to the image to create a binary mask of the microtubule network.

Use the "Analyze Particles" function to measure the total area covered by microtubules.

Normalize this area to the number of cells (counted using the DAPI channel) to obtain

the average microtubule area per cell.

Microtubule Length and Number (for less dense networks):
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Use plugins like "JFilament" or "NeuronJ" to trace and measure the length of individual

microtubule filaments.

This method is more suitable for cells with well-defined, less overlapping microtubules

and may be challenging in densely packed networks.

Texture Analysis:

Advanced methods involve analyzing the texture of the microtubule network.

Parameters such as "Haralick contrast" and "homogeneity" can provide quantitative

measures of the network's organization and disruption.[4]

Data Analysis:

Collect the quantitative data from multiple images for each experimental condition.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the

differences between control and SKLB0565-treated groups.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for immunofluorescence staining.
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Caption: SKLB0565 signaling pathway.
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Caption: Logical flow of the experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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